molecular formula C23H30N2O5S B12420080 BET bromodomain inhibitor 2

BET bromodomain inhibitor 2

Cat. No.: B12420080
M. Wt: 446.6 g/mol
InChI Key: CZOWHOAXNNGART-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BET bromodomain inhibitor 2 is a small molecule that targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitor 2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities for clinical trials and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: BET bromodomain inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

BET bromodomain inhibitor 2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.

    Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.

Mechanism of Action

BET bromodomain inhibitor 2 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin disrupts the transcriptional machinery, leading to altered gene expression. The primary molecular targets are BRD2, BRD3, BRD4, and BRDT, with BRD4 being the most well-studied. The inhibition of BET proteins affects various pathways involved in cell cycle regulation, apoptosis, and inflammation .

Comparison with Similar Compounds

BET bromodomain inhibitor 2 is unique in its selectivity and potency compared to other BET inhibitors. Similar compounds include:

This compound stands out due to its specific binding properties and favorable pharmacokinetic profile, making it a promising candidate for further development .

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N,N-diethyl-4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C23H30N2O5S/c1-6-25(7-2)31(27,28)18-9-10-19(17-13-23(26)24(3)15-17)20(14-18)16-8-11-21(29-4)22(12-16)30-5/h8-12,14,17H,6-7,13,15H2,1-5H3/t17-/m0/s1

InChI Key

CZOWHOAXNNGART-KRWDZBQOSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)[C@H]2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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